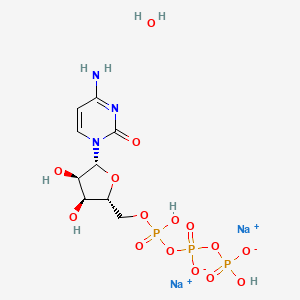

Cytidine 5'-triphosphate disodium salt hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cytidine 5’-triphosphate disodium salt hydrate is a pyrimidine nucleoside triphosphate. It is a high-energy molecule that plays a crucial role in various biological processes. This compound is essential for the synthesis of RNA and DNA, and it acts as a coenzyme in several biochemical reactions .

Wirkmechanismus

Target of Action

The primary target of Cytidine 5’-triphosphate disodium salt hydrate is the enzyme aspartate carbamoyltransferase . This enzyme plays a crucial role in pyrimidine biosynthesis .

Mode of Action

Cytidine 5’-triphosphate disodium salt hydrate prevents the action of aspartate carbamoyltransferase . It serves as a molecule of high energy, similar to adenosine triphosphate (ATP), and acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

Biochemical Pathways

Cytidine 5’-triphosphate disodium salt hydrate is involved in several biochemical pathways. It reacts with phosphocholine to produce CDP-choline and diphosphate, a rate-limiting step in phosphatidylcholine (PC) synthesis . It also interacts with N-acylneuraminate to generate an intermediate required for sialylation .

Result of Action

The molecular and cellular effects of Cytidine 5’-triphosphate disodium salt hydrate’s action include the prevention of aspartate carbamoyltransferase activity, which leads to changes in pyrimidine biosynthesis . It also influences glycerophospholipid biosynthesis and protein glycosylation .

Biochemische Analyse

Biochemical Properties

Cytidine 5’-triphosphate disodium salt hydrate serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions . It also supports the formation of phosphatidylcholine via the formation of CDP-choline .

Cellular Effects

Cytidine 5’-triphosphate disodium salt hydrate is essential for the synthesis of DNA . It is crucial for dolichol phosphorylation and cholesterol transport . It is also involved in the allosteric regulation of aspartate transcarbamylase . These processes are vital for cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cytidine 5’-triphosphate disodium salt hydrate exerts its effects at the molecular level through various mechanisms. It prevents the action of aspartate carbamoyltransferase, an enzyme that participates in pyrimidine biosynthesis . It also interacts with N-acylneuraminate in a reaction mediated by N-acylneuraminate cytidylyltransferase, generating an intermediate required for sialylation .

Metabolic Pathways

Cytidine 5’-triphosphate disodium salt hydrate is involved in several metabolic pathways. It reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in phosphatidylcholine (PC) synthesis and can be important in cell proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate disodium salt hydrate can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of cytidine monophosphate (CMP) to cytidine diphosphate (CDP) and then to cytidine triphosphate (CTP). The reaction conditions often require the presence of specific enzymes or chemical reagents to facilitate the phosphorylation steps .

Industrial Production Methods

In industrial settings, the production of cytidine 5’-triphosphate disodium salt hydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of cytidine triphosphate. The compound is then extracted and purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Cytidine 5’-triphosphate disodium salt hydrate undergoes several types of chemical reactions, including:

Phosphorylation: It acts as a phosphate donor in various biochemical reactions.

Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.

Substitution: It participates in substitution reactions where the triphosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include enzymes such as kinases and phosphatases, as well as chemical reagents like ATP and GTP. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products

The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various phosphorylated intermediates. These products are crucial for the synthesis of nucleic acids and other biomolecules .

Wissenschaftliche Forschungsanwendungen

Cytidine 5’-triphosphate disodium salt hydrate has a wide range of scientific research applications:

Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of phosphorylation and other biochemical processes.

Biology: It plays a vital role in the synthesis of RNA and DNA, making it essential for genetic research and molecular biology studies.

Medicine: It is used in the development of antiviral and anticancer therapies, as it can inhibit the replication of certain viruses and cancer cells.

Industry: It is used in the production of nucleic acid-based products, such as vaccines and diagnostic kits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine triphosphate (ATP): Like cytidine 5’-triphosphate disodium salt hydrate, ATP is a high-energy molecule involved in various biochemical processes.

Guanosine triphosphate (GTP): GTP is another nucleoside triphosphate that plays a role in protein synthesis and signal transduction.

Uridine triphosphate (UTP): UTP is involved in carbohydrate metabolism and the synthesis of glycogen.

Uniqueness

Cytidine 5’-triphosphate disodium salt hydrate is unique in its specific role in the synthesis of RNA and DNA, as well as its involvement in the regulation of lipid metabolism and protein glycosylation. Its ability to act as a substrate for various enzymes and its high-energy phosphate bonds make it a versatile and essential compound in biological systems .

Eigenschaften

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMSOWKYYIROGP-LLWADOMFSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3Na2O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2692998.png)

![2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2692999.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2693013.png)

![6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile](/img/structure/B2693017.png)